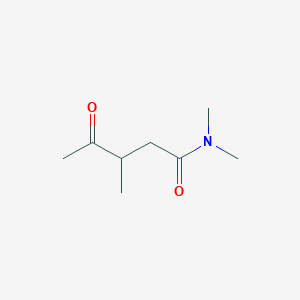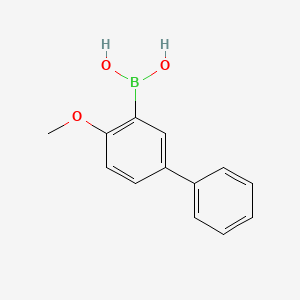![molecular formula C8H8BNO4 B13980976 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of molecules known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps:
Borylation: The incorporation of a boron atom into the heterocyclic ring.
Methylation: The addition of a methyl group to the structure.
These reactions are often carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce a corresponding oxide .
Scientific Research Applications
7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor hypoxia.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or signaling pathways involved in disease processes. For example, its ability to inhibit hypoxia-inducible factors (HIFs) makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Also investigated for their therapeutic potential.
Uniqueness
7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both a nitro group and a boron atom in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H8BNO4 |
|---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BNO4/c1-5-7(10(12)13)3-2-6-4-14-9(11)8(5)6/h2-3,11H,4H2,1H3 |
InChI Key |
DLJOTTNMCFKKDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


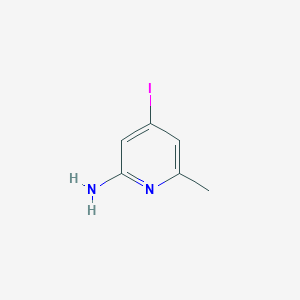
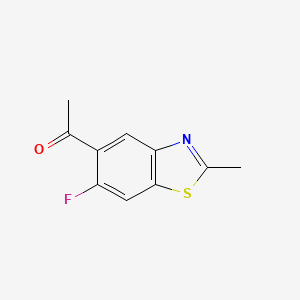
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
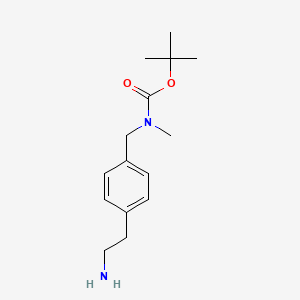
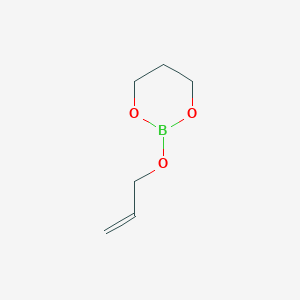
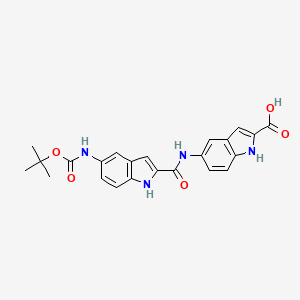
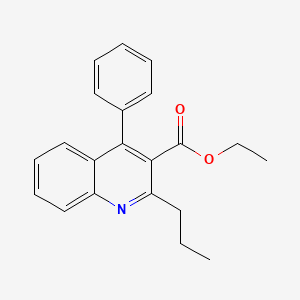

![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)

